NNMT Binding Affinity: Target Compound vs Structurally Simplified Nicotinamide Derivative
No direct binding or enzymatic assay data for ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate (CAS 1904326-50-6) have been identified in the peer-reviewed literature or major public databases. However, class-level SAR from a closely related series of 5-chloro-6-substituted nicotinamide bisubstrate-like NNMT inhibitors allows contextualization. A comparator compound bearing a 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide core (BDBM50627712, US20250017936 Compound 5g) displayed a Ki of 140 nM against full-length recombinant human NNMT in a fluorescence polarization-based competition assay. [1] This indicative value provides a class-level baseline: derivatives within this chemotype achieve Ki values in the low-to-mid nanomolar range. The target compound's ester prodrug motif may further modulate affinity and permeability, but no quantitative data exist to confirm this.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 5-chloro-6-(tetrahydrofuran-3-yloxy)nicotinamide bisubstrate analog (BDBM50627712): Ki = 140 nM [1] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative activity data |
| Conditions | Fluorescence polarization competition assay; full-length recombinant human NNMT expressed in E. coli BL21(DE3) [1] |
Why This Matters
Defines the potency window for this chemotype and establishes a baseline against which the target compound should be benchmarked in head-to-head assays before procurement for NNMT-focused campaigns.
- [1] BindingDB. BDBM50627712 CHEMBL5432183: US20250017936, Compound 5g. Ki: 140 nM (human NNMT). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627712 View Source
